3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
CAS No.: 1031245-78-9
Cat. No.: VC4996734
Molecular Formula: C27H25N3O3S
Molecular Weight: 471.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031245-78-9 |
|---|---|
| Molecular Formula | C27H25N3O3S |
| Molecular Weight | 471.58 |
| IUPAC Name | 3-benzyl-8,9-dimethoxy-5-[(3-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
| Standard InChI | InChI=1S/C27H25N3O3S/c1-17-8-7-11-19(12-17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-9-5-4-6-10-18/h4-12,14-15,22H,13,16H2,1-3H3 |
| Standard InChI Key | UMFCXVBUNAHMCR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5=CC=CC=C5)OC)OC |
Introduction
3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound that belongs to the imidazoquinazoline family. This compound is characterized by its unique structural features, including a fused ring system comprising both imidazole and quinazoline moieties, as well as the presence of various functional groups such as benzyl, methoxy, and sulfanyl. Its chemical formula is , with a molecular weight of approximately 471.58 g/mol.
Functional Groups
The compound contains:
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Benzyl Group: Enhances hydrophobic interactions.
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Methoxy Groups: Contributes to solubility and reactivity.
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Sulfanyl Group: Imparts unique chemical reactivity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Imidazoquinazoline Core: This involves cyclization of appropriate precursors such as 2-aminobenzylamine with a suitable aldehyde or ketone under acidic or basic conditions.
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Introduction of Functional Groups: The benzyl and methoxy groups can be introduced through nucleophilic substitution reactions using reagents like benzyl bromide and methoxybenzyl chloride in the presence of bases such as potassium carbonate.
Types of Reactions
The compound can undergo various chemical reactions:
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Oxidation: Particularly at the sulfanyl group, leading to sulfoxides or sulfones.
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Reduction: Targeting the imidazoquinazoline core or benzyl groups to form dihydro derivatives.
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Substitution: Methoxy and benzyl groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA) |
| Reduction | Sodium borohydride, lithium aluminum hydride |
| Substitution | Halides, thiols, amines |
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules and exploring new chemical reactions and mechanisms.
Biological Activity
Research indicates that 3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one may possess significant biological activities:
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Anti-Cancer Properties: Potential to inhibit specific kinases involved in cancer cell signaling pathways.
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Anti-inflammatory Effects: May modulate inflammatory responses through interaction with relevant biological targets.
Industrial Use
Industrially, this compound can be utilized in developing new materials with enhanced stability or reactivity due to its unique structural features.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The structural configuration allows it to fit into active sites, potentially modulating their activity and leading to therapeutic effects.
Comparison with Related Compounds
This compound can be compared with similar compounds within its class:
| Compound Name | Key Differences |
|---|---|
| Imidazo[1,2-c]quinazolin-2(3H)-one | Lacks additional functional groups |
| 8,9-Dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one | Missing the benzyl group |
| 3-Benzyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | Absence of the sulfanyl group |
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